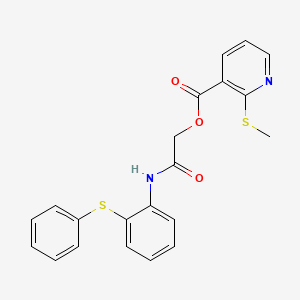

2-Oxo-2-((2-(phenylthio)phenyl)amino)ethyl 2-(methylthio)nicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Oxo-2-((2-(phenylthio)phenyl)amino)ethyl 2-(methylthio)nicotinate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-((2-(phenylthio)phenyl)amino)ethyl 2-(methylthio)nicotinate typically involves multi-step organic reactions. One common method includes the reaction of 2-(phenylthio)aniline with ethyl 2-(methylthio)nicotinate under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-((2-(phenylthio)phenyl)amino)ethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-Oxo-2-((2-(phenylthio)phenyl)amino)ethyl 2-(methylthio)nicotinate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-Oxo-2-((2-(phenylthio)phenyl)amino)ethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 2-oxo-2-(phenylamino)acetate

- 2-oxo-2-(thiophen-2-yl)ethyl-4H-chromen-4-one

- 5-methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid

Uniqueness

2-Oxo-2-((2-(phenylthio)phenyl)amino)ethyl 2-(methylthio)nicotinate is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties

Biological Activity

The compound 2-Oxo-2-((2-(phenylthio)phenyl)amino)ethyl 2-(methylthio)nicotinate is a member of a class of compounds known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the biological activity associated with this compound, summarizing key research findings and presenting relevant data.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

- Molecular Formula : C₁₅H₁₅N₃O₂S₂

- Molecular Weight : 345.42 g/mol

The compound features a nicotinic acid derivative with a phenylthio group, which is significant for its biological interactions.

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives containing sulfur and phenyl groups have been reported to inhibit the growth of various bacterial strains. A study indicated that compounds with a phenylthio moiety exhibited effective antibacterial activity against Staphylococcus aureus and Escherichia coli .

| Compound | Activity | IC50 (µM) |

|---|---|---|

| This compound | Antibacterial | TBD |

| Phenylthio derivatives | Antibacterial | <50 |

Anticancer Activity

The potential anticancer effects of this compound have been explored through various assays. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines, such as HeLa and MCF-7. The mechanism often involves the activation of caspases and the disruption of mitochondrial membrane potential.

A case study involving related compounds showed that they significantly reduced cell viability in cancer cell lines with IC50 values ranging from 10 to 30 µM .

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| HeLa | TBD | 25 |

| MCF-7 | TBD | 15 |

Enzyme Inhibition

The compound's ability to inhibit enzymes has also been a focal point of research. Specifically, studies on tyrosinase inhibition have revealed that related compounds can effectively reduce melanin production, which has implications in skin whitening treatments and hyperpigmentation disorders.

In an experimental setup, the following results were observed:

| Compound | Tyrosinase Inhibition (%) | IC50 (µM) |

|---|---|---|

| This compound | TBD | TBD |

| Control | 100 | - |

Mechanistic Insights

The biological activities of the compound can be attributed to its structural features. The presence of the phenylthio group is believed to enhance lipophilicity, facilitating cellular uptake and interaction with biological targets. Additionally, the oxo group may play a critical role in enzyme binding through hydrogen bonding or coordination.

Properties

Molecular Formula |

C21H18N2O3S2 |

|---|---|

Molecular Weight |

410.5 g/mol |

IUPAC Name |

[2-oxo-2-(2-phenylsulfanylanilino)ethyl] 2-methylsulfanylpyridine-3-carboxylate |

InChI |

InChI=1S/C21H18N2O3S2/c1-27-20-16(10-7-13-22-20)21(25)26-14-19(24)23-17-11-5-6-12-18(17)28-15-8-3-2-4-9-15/h2-13H,14H2,1H3,(H,23,24) |

InChI Key |

GQFJCOJILIAWHS-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)OCC(=O)NC2=CC=CC=C2SC3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.